

2-Tert-butylpyrimidine-5-carboxylic acid chemical properties

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Compound of Interest

Compound Name: **2-Tert-butylpyrimidine-5-carboxylic acid**

Cat. No.: **B178132**

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An In-depth Technical Guide to **2-Tert-butylpyrimidine-5-carboxylic Acid**

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and a plausible synthetic pathway for **2-tert-butylpyrimidine-5-carboxylic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

2-tert-butylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 126230-73-7 | [1] |
| Molecular Formula | C ₉ H ₁₂ N ₂ O ₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Melting Point | 170-171 °C | |
| Physical Form | Powder | |
| IUPAC Name | 2-tert-butyl-5-pyrimidinecarboxylic acid | |

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) around 12δ .^{[2][3]} The tert-butyl group protons will appear as a sharp singlet further upfield. The two protons on the pyrimidine ring will appear in the aromatic region, likely as distinct signals due to their different electronic environments.
- ^{13}C NMR: The carbon spectrum will feature a characteristic signal for the carboxyl carbon in the range of 165 to 185 δ .^{[2][3][4]} The carbons of the pyrimidine ring will resonate in the aromatic region, and the quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators of the carboxylic acid functionality.

- A very broad and strong absorption band is expected for the O–H stretch of the carboxyl group, typically appearing in the $2500\text{--}3300 \text{ cm}^{-1}$ region.^{[2][3]}
- A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch will be present between 1710 and 1760 cm^{-1} .^[2]
- A C–O stretching band is also expected between 1320 and 1210 cm^{-1} .^[5]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, carboxylic acids often show a detectable molecular ion peak.

- Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).^[6]

Experimental Protocols

A detailed experimental protocol for the synthesis of **2-tert-butylpyrimidine-5-carboxylic acid** is not readily available in the provided literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions, such as the aminocarbonylation of a halogenated pyrimidine precursor.

Proposed Synthesis of **2-tert-butylpyrimidine-5-carboxylic acid**

This proposed method involves the palladium-catalyzed carbonylation of 5-bromo-2-tert-butylpyrimidine followed by hydrolysis.

Step 1: Synthesis of 5-bromo-2-tert-butylpyrimidine (Precursor) The synthesis would begin with a suitable pyrimidine ring, which is then brominated and subsequently reacted to add the tert-butyl group, or by constructing the ring from precursors already containing these moieties.

Step 2: Palladium-Catalyzed Aminocarbonylation

- Reaction Setup: In a high-pressure vessel, combine 5-bromo-2-tert-butylpyrimidine, a palladium catalyst (e.g., palladium acetate), a suitable phosphine ligand, and a base (e.g., N,N-diisopropylethylamine) in an appropriate solvent like acetonitrile.
- Carbonylation: Purge the vessel with carbon monoxide and then pressurize it to approximately 100 psi. Heat the reaction mixture to around 100 °C and stir for several hours. [7] The progress of the reaction can be monitored by techniques like HPLC.
- Workup: After the reaction is complete, cool the vessel, release the pressure, and concentrate the mixture to remove the solvent and excess base.[7]

Step 3: Hydrolysis to the Carboxylic Acid

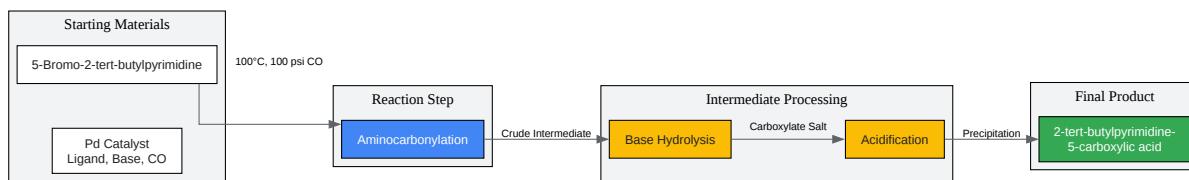
- Hydrolysis: Treat the crude product from the previous step with an aqueous base, such as 1 M sodium hydroxide (NaOH), and stir vigorously for several hours to hydrolyze the intermediate amide or ester to the corresponding carboxylate salt.[7]
- Acidification and Isolation: After hydrolysis, acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of around 4. This will precipitate the **2-tert-butylpyrimidine-**

5-carboxylic acid.

- Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualized Workflows and Pathways

The following diagram illustrates the logical workflow for the proposed synthesis of **2-tert-butylpyrimidine-5-carboxylic acid**.



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Caption: Proposed synthetic workflow for **2-tert-butylpyrimidine-5-carboxylic acid**.

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